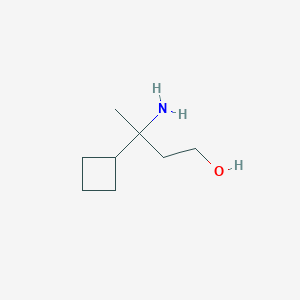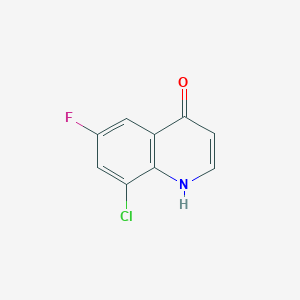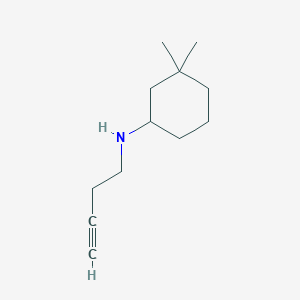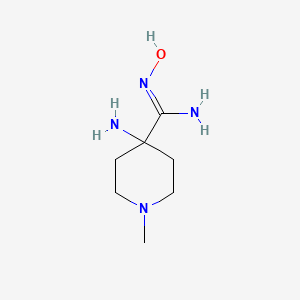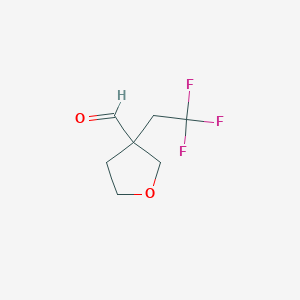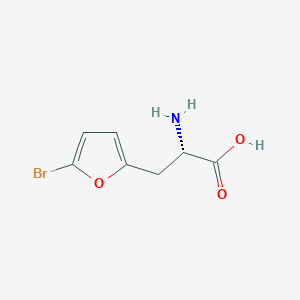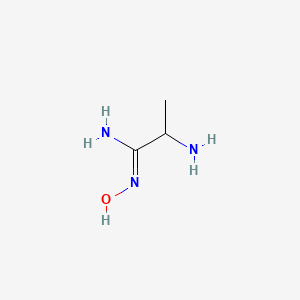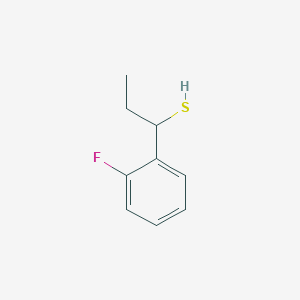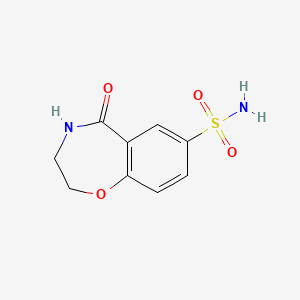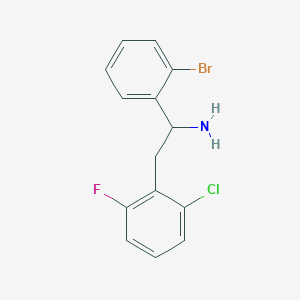
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines. This compound features a complex structure with multiple halogen substitutions, which can significantly influence its chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in the molecule makes it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One common method is the halogenation of a precursor aromatic amine, followed by a series of substitution reactions to introduce the desired halogen atoms at specific positions on the aromatic rings.
Halogenation: The initial step may involve the bromination of an aromatic amine using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Substitution Reactions: Subsequent steps may include the chlorination and fluorination of the intermediate compounds using reagents like thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) would be essential to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOH in water or ethanol, NH3 in liquid ammonia.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its halogenated structure may enhance its bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Generally, the compound may exert its effects through:
Binding to Receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine can be compared with other halogenated aromatic amines, such as:
1-(2-Bromophenyl)-2-(2-chlorophenyl)ethan-1-amine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-amine: Lacks the chlorine atom, potentially affecting its chemical properties and applications.
1-(2-Chlorophenyl)-2-(2-fluorophenyl)ethan-1-amine: Lacks the bromine atom, which may influence its stability and reactivity.
The presence of multiple halogen atoms in this compound makes it unique, as it combines the properties of bromine, chlorine, and fluorine, potentially enhancing its versatility and effectiveness in various applications.
Propriétés
Formule moléculaire |
C14H12BrClFN |
|---|---|
Poids moléculaire |
328.60 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanamine |
InChI |
InChI=1S/C14H12BrClFN/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17/h1-7,14H,8,18H2 |
Clé InChI |
RZLPPZWSLSEFHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC2=C(C=CC=C2Cl)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


